molecular formula C7H8ClNS B1603793 2-Chloro-5-[(methylthio)methyl]pyridine CAS No. 1021870-94-9

2-Chloro-5-[(methylthio)methyl]pyridine

Cat. No. B1603793
CAS RN: 1021870-94-9
M. Wt: 173.66 g/mol
InChI Key: BAADUTXORNOKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[(methylthio)methyl]pyridine is a chemical compound with the molecular formula C7H8ClNS and a molecular weight of 173.67 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 2-Chloro-5-[(methylthio)methyl]pyridine involves treating 5-chloromethyl-2-chloropyridine with sodium thiomethoxide in ethanol. An exothermic reaction is observed during the addition, and the mixture is then stirred at room temperature overnight .


Molecular Structure Analysis

The linear formula of 2-Chloro-5-[(methylthio)methyl]pyridine is C7H8ClNS .


Chemical Reactions Analysis

2-Chloro-5-[(methylthio)methyl]pyridine is used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds .


Physical And Chemical Properties Analysis

2-Chloro-5-[(methylthio)methyl]pyridine is a liquid at room temperature . It has a molecular weight of 173.67 .

Scientific Research Applications

Pesticide Intermediate

2-Chloro-5-[(methylthio)methyl]pyridine: is utilized as an intermediate in the synthesis of pesticides . Its chemical structure allows for the creation of compounds that can disrupt the life cycle of pests, providing a means to protect crops and increase agricultural productivity.

Pharmaceutical Synthesis

This compound serves as a precursor in the pharmaceutical industry for the synthesis of various drugs . Its reactivity with other chemicals can lead to the development of new medications, potentially aiding in the treatment of diseases.

Neonicotinoid Compounds

Researchers use 2-Chloro-5-[(methylthio)methyl]pyridine to develop new neonicotinoid compounds . These are a class of neuro-active insecticides chemically similar to nicotine, which have been found effective against a variety of insects.

Proteomics Research

In proteomics, 2-Chloro-5-[(methylthio)methyl]pyridine is employed for studying protein interactions and functions . It may be used to modify peptides or proteins, which can then be analyzed to understand their role in biological processes.

Organic Synthesis

The compound is also used in organic chemistry laboratories for the synthesis of complex organic molecules . Its presence in various reactions can lead to the creation of novel organic compounds with potential applications in different scientific fields.

Material Science

In material science, 2-Chloro-5-[(methylthio)methyl]pyridine could be involved in the development of new materials with unique properties . These materials might have applications in electronics, construction, or other industries requiring specialized compounds.

Analytical Chemistry

Analytical chemists may use this compound as a standard or reagent in chromatography and other analytical techniques . It helps in the identification and quantification of substances within a mixture.

Environmental Science

Lastly, 2-Chloro-5-[(methylthio)methyl]pyridine might be studied for its environmental impact, particularly in the degradation processes and its behavior in different ecosystems . Understanding its environmental fate is crucial for assessing its safety and ecological effects.

Safety and Hazards

The safety information for 2-Chloro-5-[(methylthio)methyl]pyridine indicates that it is harmful if swallowed or comes into contact with skin . It may cause skin irritation and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chloro-5-(methylsulfanylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAADUTXORNOKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609334
Record name 2-Chloro-5-[(methylsulfanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(methylthio)methyl]pyridine

CAS RN

1021870-94-9
Record name 2-Chloro-5-[(methylsulfanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-chloromethyl-2-chloropyridine (8.1 g, 50 mmol) in ethanol (50 mL) was added to a suspension of sodium thiomethoxide solid (4.2 g, 60 mmol) in 100 mL ethanol under stirring. An exothermic reaction was observed during the addition and the mixture was then stirred at room temperature overnight. The solvent ethanol was removed under reduced pressure and the residue was re-dissolved in ether-EtOAc solvent and mixed with brine. The two phases were separated and the organic layer was dried over anhydrous Na2SO4, filtered, concentrated and purified by eluting through a silica gel plug with 40% EtOAc in hexane to give 8.14 g of 2-chloro-5-[(methylthio)methyl]pyridine (A) as a colorless oil in 94% yield. The product was analytically pure and directly used for the next step reaction. 1H NMR (300 MHz, CDCl3) δ 8.28 (dd, 1H), 7.65 (dd, 1H), 7.30 (d, 1H), 3.63 (s, 2H), 2.00 (s, 3H).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-[(methylthio)methyl]pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-[(methylthio)methyl]pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-[(methylthio)methyl]pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-[(methylthio)methyl]pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-[(methylthio)methyl]pyridine
Reactant of Route 6
2-Chloro-5-[(methylthio)methyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.